molecular formula C32H42O7Si B15295441 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B

Cat. No.: B15295441
M. Wt: 566.8 g/mol
InChI Key: IVPSHCUMSGEBFF-UHFFFAOYSA-N
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Description

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic intermediate compound used in the synthesis of Cannflavin B, a prenylated flavone isolated from the cannabinoid-free ethanolic extract of Cannabis sativa L. This compound is characterized by its complex molecular structure, which includes a dimethylsilyl group and a methyl-butenyl side chain.

Preparation Methods

The reaction conditions typically involve the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a silylating agent in the presence of a base such as imidazole or pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl), leading to the formation of hydroxyl derivatives.

Scientific Research Applications

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of Cannflavin B, which has potential anti-inflammatory and antioxidant properties.

    Biology: The compound is studied for its role in modulating biological pathways related to inflammation and oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.

    Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, it may scavenge free radicals and reduce oxidative damage to cells .

Comparison with Similar Compounds

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B can be compared with other similar compounds, such as:

    Phenol, 2,6-bis(1,1-dimethylethyl): This compound has a similar tert-butyl group but lacks the dimethylsilyl and methyl-butenyl side chains.

    Benzene, 2-(1,1-dimethylethyl)-1-[(1,1-dimethylethyl)dimethylsilyl]oxy-4-methyl: This compound shares the dimethylsilyl group but has a different aromatic structure.

    4-((tert-Butyldimethylsilyloxy)methyl)aniline: This compound has a similar dimethylsilyl group but includes an aniline moiety instead of the flavone structure.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H42O7Si

Molecular Weight

566.8 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H42O7Si/c1-19(2)12-14-21-26(39-40(10,11)32(6,7)8)18-23(34)28-22(33)17-25(37-29(21)28)20-13-15-24(27(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3

InChI Key

IVPSHCUMSGEBFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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